3-Bromo-benzofuran-5-carbaldehyde
Overview
Description
3-Bromo-benzofuran-5-carbaldehyde is a brominated derivative of benzofuran, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 3-position and a formyl group at the 5-position on the benzofuran ring
Synthetic Routes and Reaction Conditions:
Bromination of Benzofuran: The synthesis of this compound typically begins with the bromination of benzofuran. This can be achieved by treating benzofuran with bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions.
Formylation Reaction: The brominated benzofuran is then subjected to a formylation reaction to introduce the formyl group at the 5-position. This can be done using reagents like formyl chloride (CHClO) or formic acid (HCOOH) in the presence of a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol, resulting in 3-Bromo-benzofuran-5-methanol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-benzofuran-5-carboxylic acid
Reduction: 3-Bromo-benzofuran-5-methanol
Substitution: 3-Hydroxy-benzofuran-5-carbaldehyde, 3-Amino-benzofuran-5-carbaldehyde
Mechanism of Action
Target of Action
3-Bromo-benzofuran-5-carbaldehyde is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 22504 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells , suggesting that this compound may have similar effects.
Action Environment
The suzuki–miyaura coupling reaction, which is used to synthesize benzofuran derivatives, is known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
3-Bromo-benzofuran-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives, including this compound, have demonstrated anticancer activity against human ovarian cancer cell lines . This compound’s ability to modulate gene expression and cellular metabolism underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interactions with enzymes and proteins can alter their activity, resulting in downstream effects on cellular processes . Understanding these molecular mechanisms is crucial for developing targeted therapies and elucidating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that benzofuran derivatives can exhibit threshold effects, with low doses potentially providing therapeutic benefits and high doses leading to toxic or adverse effects . Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its biochemical properties and potential therapeutic applications
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.
Biology: The compound exhibits biological activities, such as antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research has explored its use in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Bromo-benzofuran-5-carbaldehyde is similar to other brominated benzofurans and benzofuran derivatives, such as 2-Bromo-benzofuran-5-carbaldehyde and 4-Bromo-benzofuran-5-carbaldehyde. its unique substitution pattern at the 3- and 5-positions gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-bromo-1-benzofuran-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQOMNPTXJBYIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726783 | |
Record name | 3-Bromo-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578028-25-8 | |
Record name | 3-Bromo-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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